4-(Pentafluorosulfanyl)benzoyl chloride

Vue d'ensemble

Description

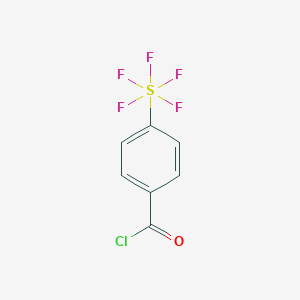

4-(Pentafluorosulfanyl)benzoyl chloride is a chemical compound with the molecular formula C7H4ClF5OS. It is a derivative of benzoyl chloride, where one of the hydrogen atoms is replaced by a pentafluorosulfanyl group (-SF5). This compound is known for its unique chemical properties and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzoyl chloride typically involves the introduction of the pentafluorosulfanyl group into the benzoyl chloride structure. One common method involves the reaction of benzoyl chloride with sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful incorporation of the pentafluorosulfanyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Pentafluorosulfanyl)benzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzoyl chloride moiety can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The pentafluorosulfanyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation or reduction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfoxides or sulfones .

Applications De Recherche Scientifique

Drug Development

The SF5 group is recognized for its potential in enhancing the pharmacological properties of compounds. Research has demonstrated that derivatives containing the SF5 moiety exhibit improved selectivity and potency against various biological targets, including GABA receptors, which are crucial in neuropharmacology . For instance, a study highlighted the synthesis of meta-diamide insecticides with the SF5 group that showed significant insecticidal activity while maintaining low toxicity to mammals .

Case Study: Insecticidal Activity

- Compound: 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide

- Activity: High insecticidal activity against Plutella xylostella larvae.

- Selectivity: Excellent selectivity towards insects with minimal impact on mammalian GABA receptors.

- Results: Estimated IC50 values >30 μM for GABA AR and GlyR A1, indicating high selectivity .

Agrochemical Applications

The incorporation of the SF5 group into agrochemical formulations has been shown to enhance efficacy and environmental compatibility. The unique properties of pentafluorosulfanyl compounds allow for novel mechanisms of action against pests while minimizing adverse effects on non-target organisms.

Table 1: Insecticidal Efficacy of SF5-Containing Compounds

| Compound Name | Active Ingredient | Target Pest | IC50 (μM) | Comments |

|---|---|---|---|---|

| Compound 4d | SF5-containing meta-diamide | Plutella xylostella | >30 | High selectivity |

| Compound 4a | Benzamido compound | Various insects | <10 | Effective at low concentrations |

Materials Science

The unique electronic properties imparted by the SF5 group make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings. These materials can exhibit enhanced thermal stability and resistance to chemical degradation.

Case Study: Polymer Development

- Objective: To create a polymer with enhanced thermal and chemical stability.

- Method: Incorporation of 4-(Pentafluorosulfanyl)benzoyl chloride into polymer matrices.

- Outcome: Improved performance metrics compared to traditional polymers without SF5 groups.

Mécanisme D'action

The mechanism of action of 4-(Pentafluorosulfanyl)benzoyl chloride involves its ability to interact with various molecular targets through its reactive functional groups. The pentafluorosulfanyl group is a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. This property is exploited in the design of molecules that target specific enzymes or receptors, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Pentafluorosulfanylbenzene (C6H5SF5): This compound is similar in structure but lacks the benzoyl chloride moiety.

Trifluoromethylbenzoyl Chloride (C8H4ClF3O): Another related compound, where the pentafluorosulfanyl group is replaced by a trifluoromethyl group.

Uniqueness: 4-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with enhanced stability, reactivity, and biological activity .

Activité Biologique

4-(Pentafluorosulfanyl)benzoyl chloride is a fluorinated organic compound that has gained attention for its unique biological activities and potential applications in medicinal chemistry. The incorporation of the pentafluorosulfanyl (-SF5) group enhances the compound's reactivity and biological properties, making it a valuable building block in drug discovery and development.

- Molecular Formula : C₇H₄ClF₅OS

- Molecular Weight : 266.62 g/mol

- CAS Number : 197384-98-8

This compound is characterized by the presence of a benzoyl chloride moiety, which is known for its ability to undergo various chemical transformations, including nucleophilic substitutions and acylation reactions. The pentafluorosulfanyl group is a strong electron-withdrawing substituent, significantly influencing the compound's reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The electron-withdrawing nature of the pentafluorosulfanyl group enhances the electrophilicity of the carbonyl carbon in the benzoyl group, facilitating nucleophilic attack by biological nucleophiles such as amino acids in proteins or nucleic acids. This property can lead to modifications of biomolecules, potentially altering their function and activity.

Antitumor Activity

Research has demonstrated that compounds containing the pentafluorosulfanyl group exhibit significant antitumor activity. For instance, studies on related compounds have shown that pentafluorosulfanyl derivatives can induce apoptosis in cancer cells. One study evaluated the biological activity of pentafluorosulfanyl-containing triazoles against human leukemic monocyte lymphoma U937 cells, revealing potent efficacy at concentrations as low as 60 μM, with activation of caspase-3 indicative of apoptosis induction .

Insecticidal Activity

The insecticidal properties of this compound have been explored in various formulations. A case study involving meta-diamide insecticides containing the SF5 group showed high insecticidal activity against Plutella xylostella larvae at a concentration of 10 ppm. The compound demonstrated excellent selectivity towards insects while exhibiting minimal toxicity to mammalian GABA receptors, indicating its potential as a selective pest control agent .

Comparative Analysis

The biological activity of this compound can be compared with other fluorinated compounds to highlight its unique properties:

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antitumor, Insecticidal | 60 (antitumor) | Induces apoptosis in cancer cells |

| Trifluoromethylbenzoyl chloride | Moderate antitumor activity | Varies | Less potent than SF5 derivatives |

| Pentafluorosulfanyl triazoles | Antitumor | 6.29 | Highly effective against U937 cells |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of benzoyl chloride with sulfur tetrafluoride (SF4). This synthetic route allows for the efficient incorporation of the SF5 group into various organic frameworks, facilitating the development of new bioactive molecules.

Applications include:

- Medicinal Chemistry : As a precursor for novel pharmaceuticals aimed at enhancing drug efficacy and selectivity.

- Agricultural Chemistry : In the formulation of selective insecticides that minimize harm to non-target organisms.

Propriétés

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDYUZNKYWPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381328 | |

| Record name | 4-(Pentafluorothio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197384-98-8 | |

| Record name | 4-(Pentafluorothio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.